![molecular formula C16H19NO3 B6664437 2-[3-(Cyclohex-3-en-1-ylamino)-3-oxopropyl]benzoic acid](/img/structure/B6664437.png)
2-[3-(Cyclohex-3-en-1-ylamino)-3-oxopropyl]benzoic acid
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Overview
Description
2-[3-(Cyclohex-3-en-1-ylamino)-3-oxopropyl]benzoic acid is an organic compound with a complex structure that includes a cyclohexene ring, an amino group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Cyclohex-3-en-1-ylamino)-3-oxopropyl]benzoic acid can be achieved through a series of organic reactions. One common method involves the reaction of phenyl pyruvate with suitable enones under microwave-assisted conditions in alkaline tert-butanol or toluene solutions. This reaction typically yields products with anti-configuration . Another approach involves the use of [3,3]-sigmatropic rearrangement, which is a convenient way to achieve regio- and stereoselective C−C and C−X bond-forming reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis methods, such as optimizing reaction conditions and using continuous flow reactors, can be applied to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Cyclohex-3-en-1-ylamino)-3-oxopropyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3-(Cyclohex-3-en-1-ylamino)-3-oxopropyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Cyclohex-3-en-1-ylamino)-3-oxopropyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The specific pathways involved depend on the biological context and the target enzyme.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohex-1-en-1-ylamino)benzoic acid
- 1-Cyclohexene-1-carboxylic acid
- 2-(1-Cyclohexenyl)ethylamine
Uniqueness
2-[3-(Cyclohex-3-en-1-ylamino)-3-oxopropyl]benzoic acid is unique due to its specific structural features, which include a cyclohexene ring and a benzoic acid moiety
Properties
IUPAC Name |
2-[3-(cyclohex-3-en-1-ylamino)-3-oxopropyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-15(17-13-7-2-1-3-8-13)11-10-12-6-4-5-9-14(12)16(19)20/h1-2,4-6,9,13H,3,7-8,10-11H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVZSVNWJAXGHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)NC(=O)CCC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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